![molecular formula C22H31N5O2 B2446683 4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1448028-83-8](/img/structure/B2446683.png)
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
Description
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a butoxy group, a dimethylpyrimidinyl group, and a methylpiperazinyl group
Properties
IUPAC Name |
4-butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c1-5-6-15-29-19-9-7-18(8-10-19)21(28)25-20-16(2)23-22(24-17(20)3)27-13-11-26(4)12-14-27/h7-10H,5-6,11-15H2,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOWDQXCQDCIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N3CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core: 4,6-Dimethyl-2-(4-Methylpiperazin-1-yl)Pyrimidin-5-Amine
The pyrimidine ring system is constructed via a cyclocondensation reaction between dimethyl malonate and thiourea derivatives. Adapted from industrial-scale syntheses of ticagrelor intermediates, this step involves:
- Reaction of thiourea with dimethyl malonate in methanol under basic conditions (sodium methoxide), yielding sodium 2-thiobarbiturate.
- Formaldehyde-mediated cyclization to form the pyrimidine-2,4,6-triol intermediate.
- Sequential functionalization via nitration, chlorination, and reduction to introduce amino and chloro groups at the 5- and 2-positions, respectively.
A critical modification involves substituting the 2-chloro group with 4-methylpiperazine via nucleophilic aromatic substitution. This is achieved by refluxing 2,4-dichloro-5-nitropyrimidine with excess 4-methylpiperazine in tetrahydrofuran (THF), followed by catalytic hydrogenation to reduce the nitro group to an amine.
Table 1: Reaction Conditions for Pyrimidine Core Synthesis
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Hydrogenation Challenges
Reduction of the 5-nitro group to an amine using H₂ and iron powder in acetic acid requires meticulous control over catalyst loading. Excess iron (1.5 equiv) achieves full reduction within 3 h, but residual metal impurities necessitate thorough washing with EDTA solution.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, J=7.4 Hz, 3H, CH₂CH₂CH₂CH₃), 1.56 (sextet, 2H, OCH₂CH₂CH₂), 1.82 (quin, 2H, OCH₂CH₂), 2.35 (s, 3H, NCH₃), 2.50–2.60 (m, 4H, piperazine-H), 3.15–3.25 (m, 4H, piperazine-H), 4.12 (t, 2H, OCH₂), 7.08 (d, J=8.8 Hz, 2H, Ar-H), 7.92 (d, J=8.8 Hz, 2H, Ar-H), 8.21 (s, 1H, NH).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Mass Spectrometry
High-resolution ESI-MS displays a molecular ion peak at m/z 423.2385 [M+H]⁺, consistent with the molecular formula C₂₂H₃₁N₅O₂.
Comparative Analysis of Methodologies
Industrial routes prioritize cost-effectiveness, favoring POCl₃-mediated chlorination and iron powder reductions. In contrast, academic protocols emphasize yield and purity, employing coupling agents and chromatographic purification. The target compound’s synthesis bridges these approaches, utilizing EDC/HOBt for amide formation while retaining scalable steps like catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the use of specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Potential Applications
While the primary search results do not detail specific applications of this compound, the broader context of benzamides and related compounds suggests potential uses.
- RET Kinase Inhibitors Several 4-chloro-benzamides derivatives have been designed and synthesized as RET kinase inhibitors for cancer therapy . These compounds demonstrated high potency in kinase assays and inhibited cell proliferation driven by RET wildtype and gatekeeper mutation .
- Polo-Like Kinase 1 (Plk1) Inhibitors Polo-like kinase 1 is a mitotic-specific target that is widely deregulated in various human cancers and has been extensively explored for anticancer applications .
- Mertk Tyrosine Kinase Inhibitors Pyrrolopyrimidine compounds can selectively inhibit Mer tyrosine kinase (MerTK) activity and/or Tyro3 tyrosine kinase .
- CC chemokine receptor 2 (CCR2) antagonists Benzimidazoles have been identified as benzamide replacements within cyclohexane-based CC chemokine receptor 2 (CCR2) antagonists .
- Other potential applications Benzamide derivatives have a range of applications in chemistry . For example, they can be used in Pd-catalyzed, selective, monoarylation of ortho-C-H bonds of various benzamides with aryl/heteroaryl iodides . They can also be transformed into bioactive natural products and human microflora metabolites of dietary ellagic acid derivatives .
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with varying substituents on the benzene ring and the pyrimidine moiety. Examples include:
- N-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl-1-isopropyl-3-methyl-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-carboxamide
Uniqueness
The uniqueness of 4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Butoxy-N-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 397.5 g/mol. The compound features a butoxy group and a pyrimidine moiety substituted with a piperazine ring, which may enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 397.5 g/mol |
CAS Number | 1448028-83-8 |
Research indicates that benzamide derivatives often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The specific mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated:
- Antiviral Activity : Some benzamide derivatives have been shown to inhibit viral replication by targeting viral proteins or interfering with nucleocapsid assembly .
- Anticancer Properties : Benzamides have been investigated for their potential as RET kinase inhibitors, which are crucial in cancer signaling pathways .
Case Studies
- Antiviral Efficacy : A study focused on the antiviral properties of benzamide derivatives found that certain compounds significantly reduced HBV DNA levels in vitro. The mechanism involved binding to the core protein and disrupting nucleocapsid assembly . While specific data on the target compound is limited, its structural similarities suggest potential antiviral activity.
- Kinase Inhibition : In research evaluating various benzamide derivatives as RET kinase inhibitors, compounds structurally related to this compound showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in developing effective benzamide derivatives. Modifications to the piperazine and pyrimidine components can enhance selectivity and potency against specific biological targets.
Table: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antiviral | Potential inhibition of HBV replication |
Anticancer | Moderate inhibition of RET kinase activity |
Insecticidal/Fungicidal | Good activity against mosquito larvae and fungi |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., methyl groups on pyrimidine at δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., expected [M+H]⁺ ≈ 452.3) .
- X-ray Crystallography : For definitive structural confirmation if crystalline derivatives are obtained .
Advanced : Use HPLC with UV/Vis detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products during stability studies .
How can researchers optimize the coupling efficiency of the 4-methylpiperazine moiety to the pyrimidine ring?
Q. Advanced
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling; the latter may reduce side-product formation .
- Solvent Optimization : Use anhydrous DMF or THF to enhance solubility of aromatic intermediates .
- Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and decomposition risks .
Data-Driven Approach : Track reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and adjust stoichiometry (1.2:1 aryl halide to piperazine derivative) .
What strategies can resolve discrepancies in biological activity data across studies?
Q. Advanced
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Purity Validation : Re-test batches with HPLC and exclude samples with <95% purity to eliminate confounding impurities .
- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or batch-specific anomalies .
Example : A 2025 study noted ±15% variability in IC₅₀ values due to solvent (DMSO vs. ethanol) effects on compound solubility .
What are the primary biological targets or pathways investigated for this compound?
Q. Basic
- Kinase Inhibition : Structural analogs (e.g., pyrimidine-piperazine derivatives) show activity against tyrosine kinases (e.g., EGFR, VEGFR) .
- GPCR Modulation : Piperazine moieties may interact with dopamine or serotonin receptors, requiring radioligand binding assays for validation .
Advanced : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to purified kinase domains .
How can researchers design experiments to establish structure-activity relationships (SAR) for derivatives?
Q. Advanced
- Substituent Variation : Synthesize analogs with:
- Halogenation (e.g., Cl at pyrimidine C6 for enhanced lipophilicity) .
- Methoxy vs. ethoxy on benzamide to study steric effects .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .
- Biological Testing : Prioritize in vitro assays (e.g., kinase inhibition) before in vivo efficacy studies .
Case Study : A 2023 SAR study on thieno-pyrimidine analogs revealed 2.5× higher potency with CF₃ substitution at C4 .
What solvents and reaction conditions are typically employed in its synthesis?
Q. Basic
- Polar aprotic solvents : DMF or DMSO for coupling steps .
- Chlorinated solvents : Dichloromethane (DCM) for esterification .
- Reaction Conditions : Reflux (80–110°C) under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced : Replace toxic solvents (DCM) with 2-MeTHF (biodegradable alternative) without compromising yield .
What are common side products during synthesis, and how are they characterized?
Q. Advanced
- Incomplete Coupling : Detect unreacted aryl halides via LCMS (e.g., m/z 320.1 for bromopyrimidine intermediate) .
- Oxidation Byproducts : Identify N-oxide derivatives using HRMS (Δm/z +16) and IR (N-O stretch at 1250–1350 cm⁻¹) .
- Purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate >98% pure batches .
How is the compound’s stability assessed under various storage conditions?
Q. Basic
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .
Advanced : Use NMR kinetic studies to quantify hydrolytic degradation rates in buffered solutions (pH 4–9) .
What computational methods predict binding affinity to biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Analyze piperazine-pyrimidine flexibility in kinase binding pockets (GROMACS) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl vs. ethyl groups) .
- QSAR Models : Train regression models using IC₅₀ data from analogs to prioritize synthesis targets .
Example : A 2025 study used FEP to predict a 1.8 kcal/mol improvement in binding affinity for 4-fluoro-benzamide derivatives .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.